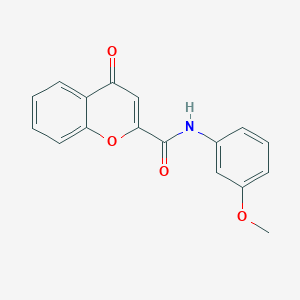
N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mécanisme D'action
Target of Action
Similar compounds such as j147, a curcumin derivative, have been reported to have potent neurogenic and neuroprotective effects . Another compound, AMBMP, has been found to target tubulin .
Mode of Action
Similar compounds like apocynin, an inhibitor of nadph oxidase, prevent the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), an end-product of gut microbiota from dietary polyphenols, has been found to undergo rapid metabolism and wide tissue distribution .
Pharmacokinetics
Similar compounds like hmpa have been found to undergo rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
Similar compounds like apocynin have been found to be effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Action Environment
For instance, the production of newly pathogenic fungal species can be related to changes in the environment as well as global climate change .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-methoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry: N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways, making it a valuable tool for studying enzyme functions and interactions .
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmaceutical research .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials .
Comparaison Avec Des Composés Similaires
- N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylic acid
- N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
- **N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide derivatives with different substituents on the phenyl ring .
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both methoxy and carboxamide functional groups. This unique combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-12-6-4-5-11(9-12)18-17(20)16-10-14(19)13-7-2-3-8-15(13)22-16/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSSUYIEIKLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326140 | |
| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306287-57-0 | |
| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


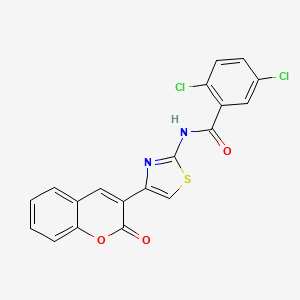
![[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride](/img/structure/B2906045.png)
![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
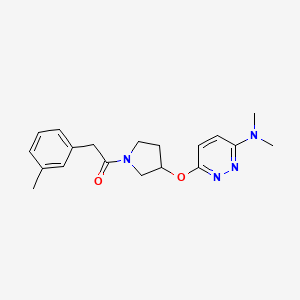
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)
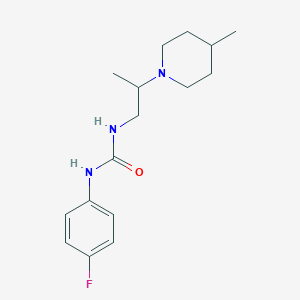
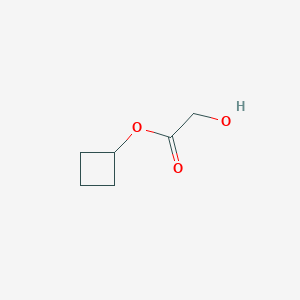
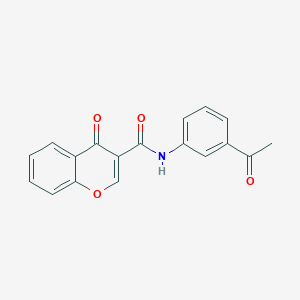

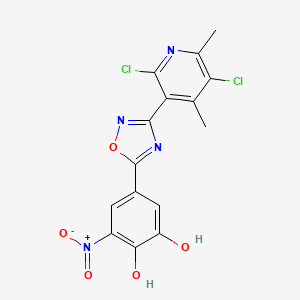
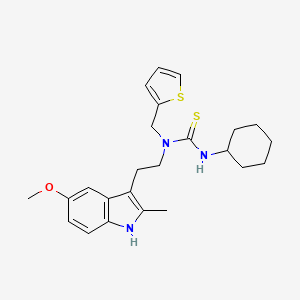
![Diethyl spiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2906063.png)

